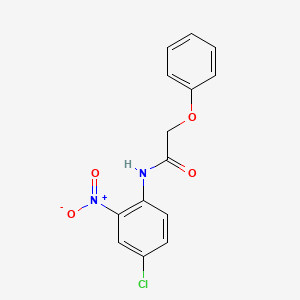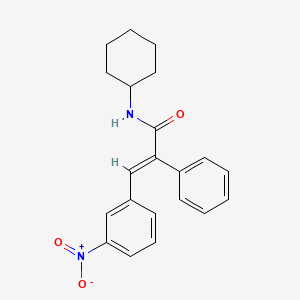
N-cyclohexyl-3-(3-nitrophenyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3-(3-nitrophenyl)-2-phenylacrylamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of acrylamides, which are known to exhibit diverse biological activities.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-3-(3-nitrophenyl)-2-phenylacrylamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor. These mechanisms of action may contribute to the observed biological activities of this compound.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to exhibit diverse biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial strains, and modulate the activity of certain enzymes and receptors. In addition, it has been shown to exhibit neuroprotective and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-cyclohexyl-3-(3-nitrophenyl)-2-phenylacrylamide in lab experiments is its reproducible synthesis method. In addition, this compound exhibits diverse biological activities, making it a potential candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-cyclohexyl-3-(3-nitrophenyl)-2-phenylacrylamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Another direction is to elucidate its mechanism of action and identify its molecular targets. Furthermore, the development of analogs of this compound may lead to the discovery of more potent and selective compounds with diverse biological activities.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-3-(3-nitrophenyl)-2-phenylacrylamide involves the reaction of cyclohexyl isocyanate with 3-nitrobenzaldehyde, followed by the reaction of the resulting intermediate with phenylacetic acid. The final product is obtained after purification by recrystallization. This synthesis method has been reported in the literature and is reproducible.
Applications De Recherche Scientifique
N-cyclohexyl-3-(3-nitrophenyl)-2-phenylacrylamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, it has been reported to modulate the activity of certain enzymes and receptors, making it a potential candidate for drug development.
Propriétés
IUPAC Name |
(E)-N-cyclohexyl-3-(3-nitrophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-21(22-18-11-5-2-6-12-18)20(17-9-3-1-4-10-17)15-16-8-7-13-19(14-16)23(25)26/h1,3-4,7-10,13-15,18H,2,5-6,11-12H2,(H,22,24)/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWJINVPLYJANL-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-4-chloro-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5035396.png)
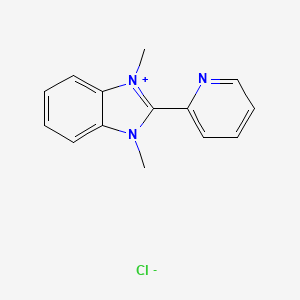
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5035408.png)
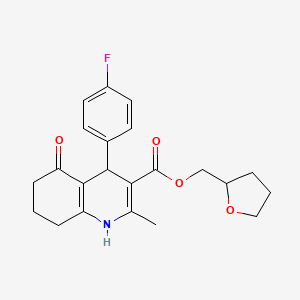
![3-benzyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5035426.png)
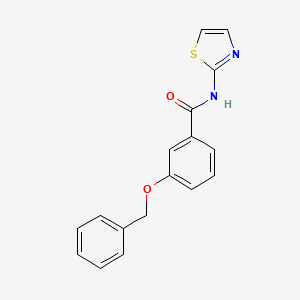
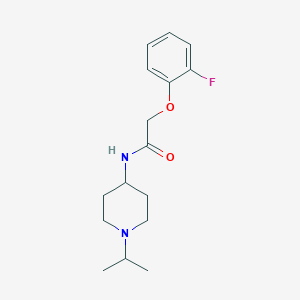
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5035443.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5035447.png)

![N-(diphenylmethyl)-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5035463.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5035472.png)
![N-[(3-methylphenyl)(phenyl)methyl]urea](/img/structure/B5035476.png)
